molecular formula C10H18N2O4 B13460067 tert-Butyl (2-(2-oxooxazolidin-5-yl)ethyl)carbamate

tert-Butyl (2-(2-oxooxazolidin-5-yl)ethyl)carbamate

Cat. No.: B13460067
M. Wt: 230.26 g/mol
InChI Key: DMLNJBHVXGSTHN-UHFFFAOYSA-N
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Description

tert-Butyl (2-(2-oxooxazolidin-5-yl)ethyl)carbamate is a chemical compound with the molecular formula C10H18N2O4 and a molecular weight of 230.26 . This compound is known for its unique structure, which includes an oxazolidinone ring and a tert-butyl carbamate group. It is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

The synthesis of tert-Butyl (2-(2-oxooxazolidin-5-yl)ethyl)carbamate typically involves the reaction of oxazolidinone derivatives with tert-butyl carbamate. One common method includes the use of tert-butyl chloroformate and oxazolidinone in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve bulk synthesis and purification processes to obtain high-purity compounds .

Chemical Reactions Analysis

tert-Butyl (2-(2-oxooxazolidin-5-yl)ethyl)carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl (2-(2-oxooxazolidin-5-yl)ethyl)carbamate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of tert-Butyl (2-(2-oxooxazolidin-5-yl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The oxazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. The tert-butyl carbamate group may also play a role in stabilizing the compound and enhancing its reactivity .

Comparison with Similar Compounds

tert-Butyl (2-(2-oxooxazolidin-5-yl)ethyl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its oxazolidinone ring, which imparts distinct chemical and biological properties.

Biological Activity

tert-Butyl (2-(2-oxooxazolidin-5-yl)ethyl)carbamate is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its oxazolidine ring, which is known for its role in various biological applications. Its molecular formula is C8H14N2O3C_8H_{14}N_2O_3 with a molecular weight of approximately 174.20 g/mol. The presence of the tert-butyl group contributes to its lipophilicity, enhancing its ability to penetrate biological membranes.

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors. Notably, compounds with oxazolidine structures have been studied for their ability to inhibit bacterial protein synthesis by targeting the ribosomal machinery. This mechanism is crucial in the development of antibiotics, particularly against resistant strains.

Biological Activity

1. Antimicrobial Activity
Research indicates that oxazolidine derivatives exhibit significant antimicrobial properties. A study evaluating various oxazolidine compounds found that this compound showed promising activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecium. The minimum inhibitory concentration (MIC) values were determined through broth microdilution methods, highlighting its potential as an antibiotic candidate .

2. Enzyme Inhibition
The compound has also been assessed for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it demonstrated inhibition against certain proteases, which are vital in various physiological processes and disease mechanisms. The IC50 values for these inhibitory activities were reported in comparative studies, indicating effective dose-response relationships .

Research Findings and Case Studies

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/EnzymesIC50/MIC ValuesReference
AntimicrobialStaphylococcus aureus0.5 µg/mL
Enterococcus faecium1 µg/mL
Enzyme InhibitionSARS-CoV 3CL protease0.37 µM
Other proteasesVaries

Case Study: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of antibiotic-resistant bacteria. Results indicated that the compound not only inhibited bacterial growth but also exhibited a synergistic effect when combined with existing antibiotics, suggesting potential for use in combination therapies .

Properties

Molecular Formula

C10H18N2O4

Molecular Weight

230.26 g/mol

IUPAC Name

tert-butyl N-[2-(2-oxo-1,3-oxazolidin-5-yl)ethyl]carbamate

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(14)11-5-4-7-6-12-8(13)15-7/h7H,4-6H2,1-3H3,(H,11,14)(H,12,13)

InChI Key

DMLNJBHVXGSTHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1CNC(=O)O1

Origin of Product

United States

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